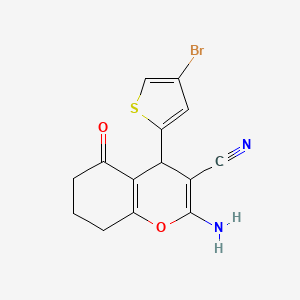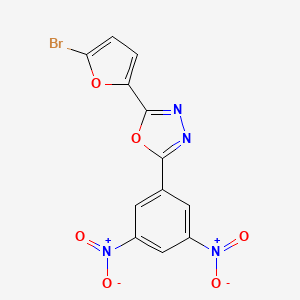
2-(5-bromo-2-furyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-furyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BDF, and its molecular formula is C11H5BrN4O5. BDF is a heterocyclic compound that contains a furan ring and an oxadiazole ring. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The exact mechanism of action of BDF is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond allows BDF to selectively bind to certain molecules and fluoresce upon excitation with light.
Biochemical and Physiological Effects:
BDF has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and modulate the function of ion channels. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDF in lab experiments is its ability to selectively bind to certain molecules, allowing for the detection and analysis of specific biomolecules. However, BDF also has some limitations, including its potential toxicity and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
There are many potential future directions for the use of BDF in scientific research. One area of interest is the development of new fluorescent probes based on the structure of BDF. Another potential direction is the use of BDF in the development of new drugs for the treatment of various diseases. Additionally, BDF could be used in the development of new diagnostic tools for the detection of biomolecules and disease markers.
Métodos De Síntesis
BDF can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 5-bromo-2-furoic acid with 3,5-dinitrobenzoyl hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
BDF has been used extensively in scientific research due to its ability to act as a fluorescent probe for the detection of various biological molecules. It has been shown to selectively bind to proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying their structure and function. BDF has also been used as a sensor for detecting metal ions and other small molecules.
Propiedades
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN4O6/c13-10-2-1-9(22-10)12-15-14-11(23-12)6-3-7(16(18)19)5-8(4-6)17(20)21/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFKPPZSNACDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5024341.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B5024346.png)
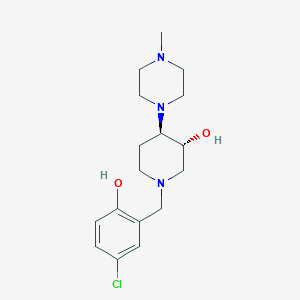

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)
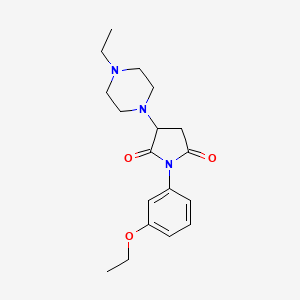
![2-[(1-allylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
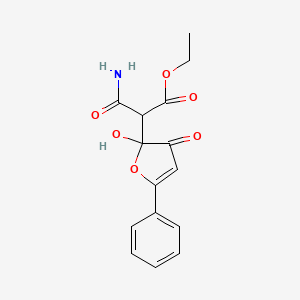
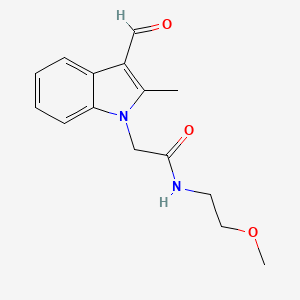

![N-(2-chlorophenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5024409.png)
![N-{3-[N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5024424.png)
